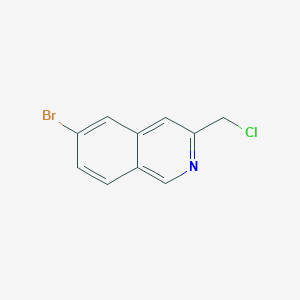
3-Amino-8-bromo-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-bromo-2-methylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 2-methylquinazolin-4(3H)-one.
Amination: The amino group at the 3rd position can be introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be used to modify the bromine substituent or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.
Scientific Research Applications
3-Amino-8-bromo-2-methylquinazolin-4(3H)-one may have various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinazolin-4(3H)-one: Lacks the bromine and methyl substituents.
8-Bromoquinazolin-4(3H)-one: Lacks the amino and methyl substituents.
2-Methylquinazolin-4(3H)-one: Lacks the amino and bromine substituents.
Uniqueness
3-Amino-8-bromo-2-methylquinazolin-4(3H)-one is unique due to the presence of all three substituents (amino, bromo, and methyl) on the quinazoline core. This unique combination of substituents may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89258-52-6 |
|---|---|
Molecular Formula |
C9H8BrN3O |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-amino-8-bromo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3 |
InChI Key |
VNMBFBRRBMIZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Br)C(=O)N1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)



![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
